molecular formula C20H14ClN3O2 B1436725 2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone] CAS No. 924862-22-6

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]

Cat. No. B1436725
M. Wt: 363.8 g/mol
InChI Key: QOAIHHVDLIKMPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Redox Mediator in Herbicide Development

Derivatives of 2-ethyl-1,3,4(2H)-isoquinolinetrione, including those with modified 4-keto groups such as oxime, O-methyl oxime, N,N-dimethyl hydrazone, and others, have been synthesized and evaluated as redox mediator herbicides. These compounds possess free-radical properties required for redox mediation. Specifically, certain derivatives like O-methyl oximes, N,N-dimethyl hydrazone, and cyano-imine, have shown reduction potentials within the range necessary to stimulate oxygen consumption at photosystem I in isolated chloroplasts, indicating potential as post-emergence herbicides (Mitchell et al., 2000).

DNA Binding and Antimicrobial Properties

Compounds synthesized from quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde [(2-hydroxy-1-naphthyl) methylene] hydrazone, have been studied for their interaction with calf thymus-DNA (CT-DNA). These interactions include bathochromic and hypochromic shifts in the absorption spectrum upon binding to DNA. Additionally, the compounds have been evaluated for their antibacterial and antifungal activities, with certain derivatives demonstrating notable antimicrobial properties (Lamani et al., 2008).

Synthesis and Characterization of Derivatives

A variety of 2-chloro-6-methylquinoline hydrazone derivatives have been synthesized and tested for antimicrobial activity. These studies involve the condensation of substituted acyl hydrazines with 2-chloro-3-formyl-6-methylquinoline, and the resulting compounds have been characterized using modern analytical techniques. The antimicrobial activity of these compounds has been assessed against various bacterial and fungal strains, with some derivatives exhibiting significant activity against specific microbial species (Bawa et al., 2009).

Novel Synthesis Methods and Applications

Research has also been conducted on the synthesis of new series of compounds like pyridine and fused pyridine derivatives, exploring the reactivity of different substituents and the potential for creating compounds with varied biological activities. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in medicinal chemistry and other fields (Al-Issa, 2012).

Safety And Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound .

properties

IUPAC Name

4-[(4-chloronaphthalen-1-yl)diazenyl]-1-hydroxy-2-methylisoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2/c1-24-19(25)15-9-5-4-8-14(15)18(20(24)26)23-22-17-11-10-16(21)12-6-2-3-7-13(12)17/h2-11,25H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAIHHVDLIKMPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC=CC2=C(C1=O)N=NC3=CC=C(C4=CC=CC=C43)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1,3,4(2H)-isoquinolinetrione 4-[N-(4-chloro-1-naphthyl)hydrazone]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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